Cas no 1879987-67-3 (Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-)

Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-, is a spirocyclic compound featuring an oxirane (epoxide) ring fused to an indene scaffold, with a methoxy group at the 6-position and a nitrile substituent on the oxirane ring. This structure imparts reactivity useful in synthetic organic chemistry, particularly in ring-opening reactions due to the strained epoxide moiety. The methoxy group enhances solubility and modulates electronic properties, while the nitrile functionality offers versatility for further derivatization. Its rigid spiro architecture may also confer stereochemical control in asymmetric synthesis. Suitable for pharmaceutical and agrochemical intermediate applications, this compound combines structural complexity with functional group diversity.
Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy- structure
1879987-67-3 structure
Product Name:Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-
CAS No:1879987-67-3
MF:C12H11NO2
MW:201.221243143082
CID:5276572
Update Time:2025-06-27

Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-
    • Inchi: 1S/C12H11NO2/c1-14-9-3-2-8-4-5-12(10(8)6-9)11(7-13)15-12/h2-3,6,11H,4-5H2,1H3
    • InChI Key: HKRAIFDNGUIOIS-UHFFFAOYSA-N
    • SMILES: C12(C(C#N)O1)C1=C(C=CC(OC)=C1)CC2

Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy- Pricemore >>

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Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy- Related Literature

Additional information on Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-

Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, 2,3-dihydro-6-methoxy-

The compound Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile, also known by its CAS number 1879987-67-3, is a complex organic molecule with a unique spiro structure. This compound has garnered significant attention in the field of organic chemistry due to its potential applications in drug discovery and material science. The spiro arrangement, which involves the fusion of two rings at a single atom, contributes to its intriguing chemical properties and reactivity.

Recent studies have highlighted the importance of spiro compounds in medicinal chemistry. The presence of the oxirane (epoxide) ring in this molecule introduces interesting stereochemical and electronic properties. Additionally, the methoxy group at position 6 and the cyano group at position 3' further enhance the compound's functional diversity. These features make it a valuable candidate for exploring new therapeutic agents.

One of the key areas of research involving this compound is its potential as a building block for more complex molecules. The spiro structure allows for modular synthesis strategies, enabling chemists to explore various substitution patterns and functional groups. This versatility has led to its use in constructing bioactive molecules with intricate architectures.

Another significant aspect of this compound is its reactivity under different chemical conditions. The epoxide ring, for instance, is known for its participation in nucleophilic opening reactions, which can be exploited to generate diverse derivatives. Furthermore, the cyano group can act as a directing group in aromatic substitution reactions, providing additional avenues for chemical modification.

From a synthetic perspective, the preparation of Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile involves multi-step processes that highlight modern organic synthesis techniques. The use of transition metal catalysts and advanced coupling reactions has been pivotal in achieving high yields and purity levels. These methods not only ensure the scalability of the synthesis but also pave the way for further structural modifications.

In terms of applications, this compound has shown promise in various fields. Its unique electronic properties make it a potential candidate for use in optoelectronic materials. Additionally, preliminary biological assays have indicated that it may exhibit selective activity against certain enzymes or receptors, suggesting its potential role in drug development.

Looking ahead, ongoing research is focused on understanding the mechanistic details of this compound's reactivity under different conditions. Advanced computational methods are being employed to predict its behavior in various chemical environments, which will aid in designing more efficient synthetic routes and applications.

In conclusion, Spiro[1H-indene-1,2'-oxirane]-3'-carbonitrile stands out as a versatile and intriguing molecule with a wide range of potential applications. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing the frontiers of organic chemistry.

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